molecular formula C13H10BrFO B1282003 (4-Bromophenyl)(4-fluorophenyl)methanol CAS No. 3851-47-6

(4-Bromophenyl)(4-fluorophenyl)methanol

Cat. No.: B1282003
CAS No.: 3851-47-6
M. Wt: 281.12 g/mol
InChI Key: QARMUHMNUCVWDD-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-fluorophenyl)methanol is an organic compound with the molecular formula C₁₃H₁₀BrFO It is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, with a hydroxyl group (-OH) attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde forms the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Bromophenyl)(4-fluorophenyl)ketone.

    Reduction: Formation of (4-Bromophenyl)(4-fluorophenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Bromophenyl)(4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target sites.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-fluorophenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (4-Bromophenyl)(4-fluorophenyl)methane: Similar structure but without the hydroxyl group.

    (4-Bromophenyl)(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(4-Bromophenyl)(4-fluorophenyl)methanol is unique due to the combination of bromine and fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARMUHMNUCVWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538029
Record name (4-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3851-47-6
Record name (4-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromobenzene (42.4 mmol, 10 g) in THF (100 mL) at −78° C. was added dropwise n-BuLi (42.4 mmol, 2 M in hexane). The mixture was stirred at −78° C. for 0.5 h., 4-fluorobenzaldehyde (42.4 mmol, 5.3 g) was added. The mixture was stirred at −78° C. for 1 h and then warmed to r.t. The reaction mixture was diluted with EtOAc, washed with NaHCO3 and brine. The organic extract was dried (anhyd. MgSO4) and concentrated under reduced pressure to give an oil. Chromatography gave the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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